molecular formula C11H16ClIN2O B13903968 2-((2-chloro-6-iodopyridin-3-yl)oxy)-N,N-diethylethan-1-amine

2-((2-chloro-6-iodopyridin-3-yl)oxy)-N,N-diethylethan-1-amine

Katalognummer: B13903968
Molekulargewicht: 354.61 g/mol
InChI-Schlüssel: BTWSRQYPUXWYPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-chloro-6-iodopyridin-3-yl)oxy)-N,N-diethylethan-1-amine is a chemical compound that belongs to the class of halogenated heterocycles. This compound is characterized by the presence of chlorine and iodine atoms attached to a pyridine ring, which is further connected to an ethylamine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-chloro-6-iodopyridin-3-ol with diethylamine under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using appropriate catalysts and solvents to ensure high yield and purity. The process is optimized to minimize by-products and ensure the efficient use of raw materials.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-chloro-6-iodopyridin-3-yl)oxy)-N,N-diethylethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Wissenschaftliche Forschungsanwendungen

2-((2-chloro-6-iodopyridin-3-yl)oxy)-N,N-diethylethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((2-chloro-6-iodopyridin-3-yl)oxy)-N,N-diethylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((2-chloro-6-iodopyridin-3-yl)oxy)-N,N-diethylethan-1-amine is unique due to its specific combination of halogen atoms and the ethylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H16ClIN2O

Molekulargewicht

354.61 g/mol

IUPAC-Name

2-(2-chloro-6-iodopyridin-3-yl)oxy-N,N-diethylethanamine

InChI

InChI=1S/C11H16ClIN2O/c1-3-15(4-2)7-8-16-9-5-6-10(13)14-11(9)12/h5-6H,3-4,7-8H2,1-2H3

InChI-Schlüssel

BTWSRQYPUXWYPO-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCOC1=C(N=C(C=C1)I)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.